1,3,5-Tris(2-methyl-1H-imidazol-1-yl)benzene
Overview
Description
1,3,5-Tris(2-methyl-1H-imidazol-1-yl)benzene: is an organic compound characterized by a benzene ring substituted with three 2-methyl-1H-imidazol-1-yl groups at the 1, 3, and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Tris(2-methyl-1H-imidazol-1-yl)benzene can be synthesized through a multi-step reaction process. One common method involves the reaction of 2-methylimidazole with 1,3,5-tribromobenzene under basic conditions to form the desired product . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tris(2-methyl-1H-imidazol-1-yl)benzene undergoes various chemical reactions, including:
Coordination Reactions: Forms stable complexes with metal ions such as nickel, cobalt, copper, and zinc.
Substitution Reactions: The imidazole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Coordination Reactions: Typically involve metal salts (e.g., NiCl2, CoCl2) and solvents like ethanol or water under reflux conditions.
Substitution Reactions: Require bases (e.g., K2CO3) and polar aprotic solvents (e.g., DMF).
Major Products:
Coordination Complexes: Metal-ligand complexes with various geometries and properties.
Substituted Derivatives: Products with modified imidazole groups depending on the substituents used.
Scientific Research Applications
1,3,5-Tris(2-methyl-1H-imidazol-1-yl)benzene has several scientific research applications:
Coordination Chemistry:
Materials Science: Incorporated into materials for electrocatalytic applications, such as oxygen evolution reactions (OER).
Biological Studies: Investigated for its potential to form bioactive metal complexes with antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action for 1,3,5-Tris(2-methyl-1H-imidazol-1-yl)benzene primarily involves its ability to coordinate with metal ions. The imidazole groups act as electron donors, forming stable complexes with metal centers. These complexes can then participate in various catalytic and biological processes, depending on the metal ion and the specific application .
Comparison with Similar Compounds
1,3,5-Tris(1H-imidazol-1-yl)benzene: Similar structure but without the methyl groups on the imidazole rings.
1,3,5-Tris(1H-benzo[d]imidazol-2-yl)benzene: Contains benzimidazole groups instead of imidazole.
Uniqueness: 1,3,5-Tris(2-methyl-1H-imidazol-1-yl)benzene is unique due to the presence of methyl groups on the imidazole rings, which can influence its steric and electronic properties. This can affect its coordination behavior and the stability of the resulting metal complexes .
Properties
IUPAC Name |
1-[3,5-bis(2-methylimidazol-1-yl)phenyl]-2-methylimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6/c1-13-19-4-7-22(13)16-10-17(23-8-5-20-14(23)2)12-18(11-16)24-9-6-21-15(24)3/h4-12H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBAQNVGQVLSEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=CC(=C2)N3C=CN=C3C)N4C=CN=C4C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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